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known protein interactions with m3OMG

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Protein Interactions of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known protein interactions with the E1 component of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex, historically referred to as 3-methyl-2-oxobutanoate dehydrogenase (**M3OMG**). The BCKD complex is a critical mitochondrial enzyme assembly responsible for the oxidative decarboxylation of branched-chain amino acids (BCAAs).

Introduction to the BCKD Complex

The branched-chain alpha-keto acid dehydrogenase (BCKD) complex is a large, multienzyme complex located in the inner mitochondrial membrane.[1] It plays a crucial role in the catabolism of the essential amino acids leucine, isoleucine, and valine. The complex is composed of three main catalytic components:

- E1 (Branched-chain alpha-keto acid decarboxylase): A heterotetramer composed of two alpha subunits (BCKDHA) and two beta subunits (BCKDHB). This component is responsible for the decarboxylation of the alpha-keto acids derived from BCAAs.[2][3]
- E2 (Dihydrolipoyl transacylase): Composed of the DBT protein, it forms the core of the complex and is responsible for transferring the acyl group to coenzyme A.[4][5]



• E3 (Dihydrolipoamide dehydrogenase): A homodimer of the DLD protein, which reoxidizes the lipoamide cofactor of E2.[5]

The activity of the BCKD complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which phosphorylate and dephosphorylate the E1 α subunit, respectively.[4][6]

Known Protein Interactions

The BCKD complex functions through a network of intra-complex and external protein interactions. These interactions are essential for its assembly, catalytic activity, and regulation.

Intra-complex Interactions

The subunits of the BCKD complex physically associate to form the functional holoenzyme. The E2 component forms a 24-meric core to which multiple copies of the E1 and E3 components are non-covalently bound.[5]

Regulatory Protein Interactions

The BCKD complex is regulated by the opposing actions of a kinase and a phosphatase:

- Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK): This kinase phosphorylates the E1α subunit (BCKDHA), leading to the inactivation of the complex.[4][6]
- Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K): This phosphatase dephosphorylates BCKDHA, thereby activating the complex.[6]

External Protein Interactions

Recent studies have identified interactions between the BCKD complex and other cellular proteins:

Apolipoprotein E (APOE): Co-immunoprecipitation studies followed by mass spectrometry
have revealed an interaction between the BCKDHA subunit and APOE in mouse liver
extracts. This interaction was further verified in situ using a proximity ligation assay.[7]

Quantitative Data on Protein Interactions



While the physical interactions between the components of the BCKD complex and its regulatory proteins are well-established, specific quantitative data, such as binding affinities (Kd values), are not readily available in the public domain. The following table summarizes the known interactions and the experimental methods used to identify them.

Interacting Protein	Interacting Protein 2	Experimental Method	Quantitative Data
BCKDHA	BCKDHB	Co-expression and purification, X-ray crystallography	Forms a stable α2β2 heterotetramer
E1 (BCKDHA/BCKDHB)	E2 (DBT)	Electron microscopy, Biochemical assays	Stoichiometric binding to the E2 core
E3 (DLD)	E2 (DBT)	Electron microscopy, Biochemical assays	Stoichiometric binding to the E2 core
BCKDK	E1 (BCKDHA)	In vitro kinase assays, Co- immunoprecipitation	Phosphorylates Ser293 of BCKDHA
PPM1K	E1 (BCKDHA)	In vitro phosphatase assays, Co- immunoprecipitation	Dephosphorylates Ser293 of BCKDHA
BCKDHA	APOE	Co- immunoprecipitation, Proximity Ligation Assay (PLA)	Interaction confirmed in vivo

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the identification of BCKD complex protein interactions are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Co-Immunoprecipitation (Co-IP)

Foundational & Exploratory



Co-immunoprecipitation is used to identify and confirm protein-protein interactions from cell or tissue lysates.

Protocol:

- Cell Lysis:
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (lysate) to a fresh tube.
- Pre-clearing:
 - Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
 - Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Immunoprecipitation:
 - Add the primary antibody specific to the "bait" protein (e.g., anti-BCKDHA) to the precleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.



 Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

• Elution:

 Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

Analysis:

 Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-APOE).[2][8]

Proximity Ligation Assay (PLA)

PLA is a technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.

Protocol:

- Cell Preparation:
 - Seed cells on coverslips and allow them to adhere.
 - Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
- Primary Antibody Incubation:
 - Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-BCKDHA and rabbit anti-APOE).
- PLA Probe Incubation:
 - Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
- Ligation:



 Add a ligation solution containing two other oligonucleotides that will hybridize to the PLA probes if they are in close proximity (typically <40 nm). A ligase then joins these oligonucleotides to form a circular DNA molecule.

Amplification:

 Add a polymerase and fluorescently labeled oligonucleotides to amplify the circular DNA template via rolling circle amplification.

Detection:

 Visualize the amplified product as distinct fluorescent spots using a fluorescence microscope. Each spot represents a protein-protein interaction event.[1][9][10]

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions.

Protocol:

- Vector Construction:
 - Clone the cDNA of the "bait" protein (e.g., BCKDHA) into a vector containing a DNAbinding domain (BD).
 - Clone a cDNA library into a "prey" vector containing a transcription activation domain (AD).
- Yeast Transformation:
 - Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
- Selection:
 - Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the BD and AD together, activating the transcription of reporter genes required for survival on the selective medium.

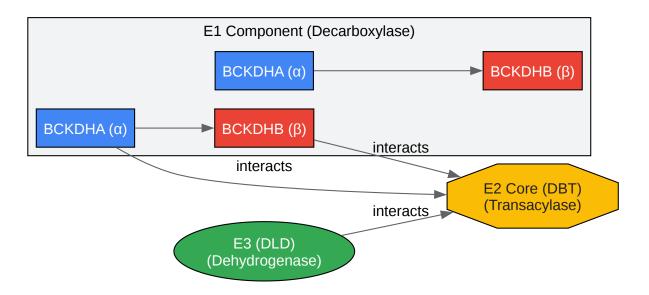


· Validation:

- Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.
- Perform further assays (e.g., co-immunoprecipitation) to validate the interaction.[11][12]
 [13]

Visualizations

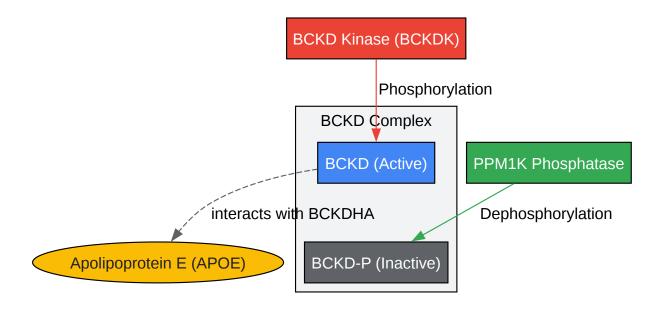
The following diagrams illustrate the structure of the BCKD complex and its regulatory pathway.



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Caption: Structure of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex.





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- To cite this document: BenchChem. [known protein interactions with m3OMG]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208855#known-protein-interactions-with-m3omg]

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